molecular formula C9H7N3O2S B411148 Phenyl 1,3,4-thiadiazol-2-ylcarbamate CAS No. 26907-41-5

Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Cat. No. B411148
CAS RN: 26907-41-5
M. Wt: 221.24g/mol
InChI Key: NSXBMBIDWCWNTB-UHFFFAOYSA-N
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Patent
US09216999B2

Procedure details

1,3,4-Thiadiazol-2-amine (253 mg, 2.50 mmol) in dimethylacetamide (3 mL) was stirred with phenyl chloroformate (392 μL, 3.13. mmol) at room temperature for one day. After addition of water, the precipitated solid was collected by filtration, washed with water and hexane and dried under reduced pressure to give the title compound as a colorless solid (418 mg, yield 76%).
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
392 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[N:4][N:3]=[C:2]1[NH2:6].Cl[C:8]([O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9].O>CC(N(C)C)=O>[S:1]1[CH:5]=[N:4][N:3]=[C:2]1[NH:6][C:8](=[O:9])[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
253 mg
Type
reactant
Smiles
S1C(=NN=C1)N
Name
Quantity
392 μL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water and hexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C(=NN=C1)NC(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 418 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.